molecular formula C17H20N4O2 B11492871 Adamantane-1-carboxylic acid, (4-pyrrol-1-ylfurazan-3-yl)amide CAS No. 696649-71-5

Adamantane-1-carboxylic acid, (4-pyrrol-1-ylfurazan-3-yl)amide

Cat. No.: B11492871
CAS No.: 696649-71-5
M. Wt: 312.37 g/mol
InChI Key: AMXBSURQFWRNBZ-UHFFFAOYSA-N
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Description

N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of a pyrrole ring, an oxadiazole ring, and an adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling with Adamantane: The adamantane structure is introduced through a coupling reaction, often using adamantane-1-carboxylic acid as a starting material. This step typically requires activation of the carboxylic acid group, which can be achieved using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Pyrrolinones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s rigid adamantane core makes it a candidate for the development of new materials with specific mechanical or electronic properties.

    Biological Studies: It can be used as a probe to study the interactions of pyrrole and oxadiazole-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The pyrrole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, while the adamantane moiety provides a hydrophobic core that can enhance binding affinity to certain proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide is unique due to its combination of a pyrrole ring, an oxadiazole ring, and an adamantane structure. This combination is not commonly found in other compounds, making it a valuable molecule for exploring new chemical and biological properties.

Properties

CAS No.

696649-71-5

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)adamantane-1-carboxamide

InChI

InChI=1S/C17H20N4O2/c22-16(17-8-11-5-12(9-17)7-13(6-11)10-17)18-14-15(20-23-19-14)21-3-1-2-4-21/h1-4,11-13H,5-10H2,(H,18,19,22)

InChI Key

AMXBSURQFWRNBZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NON=C4N5C=CC=C5

Origin of Product

United States

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